molecular formula C11H22N2O3 B7930365 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930365
M. Wt: 230.30 g/mol
InChI Key: DOMSTDORSJARAX-VIFPVBQESA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354003-22-7) is a chiral pyrrolidine derivative featuring a hydroxyethyl substituent on the nitrogen atom and a tert-butyl carbamate group at the 3-position of the pyrrolidine ring. With a molecular weight of 258.36 g/mol and the InChIKey ZRDOOJASGDMATQ-NSHDSACASA-N, this compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules. Its stereochemistry (S-configuration) and functional groups make it valuable for modulating drug-receptor interactions or pharmacokinetic properties. Notably, this compound is listed as discontinued by Fluorochem, limiting its commercial availability .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-4-5-13(8-9)6-7-14/h9,14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSTDORSJARAX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide or ethylene glycol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tert-butyl ester moiety can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound shares structural homology with several analogs, differing in ring size, substituents, or functional groups. Key comparisons are summarized below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354003-22-7 C12H22N2O3 258.36 Pyrrolidine ring (5-membered), hydroxyethyl group, tert-butyl carbamate
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2014-58-6 C13H24N2O3 272.34 Piperidine ring (6-membered), hydroxyethyl group, tert-butyl carbamate
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1354016-66-2 C14H28N2O3 284.38 Pyrrolidine ring, hydroxyethyl group, isopropyl carbamate (vs. tert-butyl)
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354011-45-2 C11H21N3O3 243.30 Pyrrolidine ring, amino-acetyl group (replaces hydroxyethyl), tert-butyl carbamate

Comparative Analysis

Ring Size and Conformational Flexibility
  • Pyrrolidine vs. Piperidine Analogs : The replacement of the pyrrolidine ring (5-membered) with piperidine (6-membered) in CAS 2014-58-6 increases steric bulk and alters conformational flexibility. Piperidine derivatives typically exhibit enhanced metabolic stability due to reduced ring strain compared to pyrrolidines, which may influence their pharmacokinetic profiles .
  • Impact on Bioactivity : Piperidine analogs (e.g., CAS 2014-58-6) are often preferred in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
Substituent Effects
  • Hydroxyethyl vs. Amino-Acetyl Groups: The hydroxyethyl group in the parent compound (CAS 1354003-22-7) provides hydrogen-bonding capacity, enhancing solubility in polar solvents.
Physicochemical Properties
  • Molecular Weight and Solubility: The parent compound (258.36 g/mol) has intermediate molecular weight, while the amino-acetyl analog (243.30 g/mol) is lighter and likely more water-soluble due to its amine group. The piperidine analog (272.34 g/mol) may exhibit lower aqueous solubility due to increased hydrophobicity .
  • Stability : Tert-butyl carbamates are generally more hydrolytically stable than isopropyl or methyl analogs, making the parent compound suitable for long-term storage under inert conditions .

Biological Activity

The compound [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its mechanisms of action and therapeutic potential.

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.30959 g/mol
  • CAS Number : 1354000-30-8

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the pyrrolidine ring followed by the introduction of the carbamic acid moiety. The tert-butyl ester group enhances lipophilicity, which is crucial for biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit cell growth in various breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds were found to be effective in suppressing tumor cell proliferation without affecting nonmalignant cells like MCF-10A .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCell Line TestedIC50 (µM)Notes
This compoundMCF-7TBDEfficacy compared to standard treatments
L-γ-methyleneglutamic acid amidesSK-BR-3TBDComparable efficacy to tamoxifen
L-γ-methyleneglutamic acid amidesMDA-MB-231TBDEffective against multiple subtypes

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to inhibit glutaminolysis—a metabolic pathway crucial for cancer cell survival and proliferation. By blocking this pathway, the compound reduces the availability of biosynthetic precursors necessary for tumor growth .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate moderate exposure to brain tissue and favorable distribution in organs such as the liver and kidneys. Such profiles suggest that these compounds could be effective in targeting tumors located in various anatomical sites .

Case Studies

In a notable study, a series of pyrrolidine derivatives were evaluated for their effectiveness against glioblastoma cell lines (BNC3 and BNC6) and head and neck cancer cells (HN30 and HN31). The results indicated that these compounds significantly inhibited cell growth in a concentration-dependent manner after 24 or 72 hours of treatment .

Table 2: Summary of Case Studies on Pyrrolidine Derivatives

Study ReferenceCell Lines TestedTreatment DurationResults
MCF-7, SK-BR-324/72 hoursSignificant inhibition observed
BNC3, BNC624/72 hoursEffective suppression of growth
HN30, HN3124/72 hoursConcentration-dependent efficacy

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